molecular formula C20H24N2O6 B12161086 methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate

methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate

Cat. No.: B12161086
M. Wt: 388.4 g/mol
InChI Key: VMRRXKXCNFSUFF-UHFFFAOYSA-N
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Description

Methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the pyranone ring and the esterification to form the acetate group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxyphenyl and piperazine groups can be substituted with other functional groups to create new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and methoxyphenyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the pyranone ring, in particular, adds to its versatility and potential for diverse applications.

Properties

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate

InChI

InChI=1S/C20H24N2O6/c1-25-18-6-4-3-5-16(18)22-9-7-21(8-10-22)12-15-11-17(23)19(13-27-15)28-14-20(24)26-2/h3-6,11,13H,7-10,12,14H2,1-2H3

InChI Key

VMRRXKXCNFSUFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)OC

Origin of Product

United States

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